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Zirconium(IV) chloride

Friedel-Crafts acylation Lewis acid catalysis Organic synthesis

Zirconium(IV) chloride (ZrCl₄) is the only Group IV tetrachloride that is a volatile solid at process‑ambient conditions, enabling CVD/ALD deposition of ZrO₂ and ZrB₂ thin‑films—a capability absent in ZrOCl₂·8H₂O. Its Lewis acidity, intermediate between AlCl₃ and HfCl₄, delivers high chemoselectivity in Friedel‑Crafts acylations (70‑74 % consistent yields vs. 60‑75 % for AlCl₃) and superior selectivity for fluorochemical isomers. For moisture‑sensitive organic synthesis, solid ZrCl₄ eliminates the violent hydrolysis hazards of liquid TiCl₄. For nuclear‑grade zirconium, trace Hf removal via chloride purification is the only route to reactor‑grade metal. Choose ZrCl₄ for precision, safety, and batch‑to‑batch consistency.

Molecular Formula Cl4Zr
Molecular Weight 233.0 g/mol
CAS No. 10026-11-6
Cat. No. B157056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium(IV) chloride
CAS10026-11-6
Synonymszirconium chloride
zirconium tetrachloride
ZrCl4
Molecular FormulaCl4Zr
Molecular Weight233.0 g/mol
Structural Identifiers
SMILESCl[Zr](Cl)(Cl)Cl
InChIInChI=1S/4ClH.Zr/h4*1H;/q;;;;+4/p-4
InChIKeyDUNKXUFBGCUVQW-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposed by water to form ZrOCl2 and HCl
Reacts with water
Soluble in alcohol, ethe

Zirconium(IV) Chloride (CAS 10026-11-6): A Polymeric Group IV Lewis Acid with Differentiated Reactivity, Selectivity, and Precursor Properties for Industrial and Research Procurement


Zirconium(IV) chloride (ZrCl₄, CAS 10026-11-6) is a white, crystalline Group IV metal halide that adopts a polymeric, edge-sharing octahedral structure in the solid state, in stark contrast to the monomeric, liquid-phase nature of its closest congener, titanium tetrachloride (TiCl₄) [1]. This fundamental structural difference underpins its divergent physical properties—such as a significantly higher sublimation point (331°C) and a markedly lower susceptibility to violent hydrolysis—and directly dictates its utility in specialized applications [1]. As a Lewis acid, ZrCl₄ exhibits a unique, moderate activity profile that positions it between the highly aggressive, non-selective aluminum chloride (AlCl₃) and the relatively weak hafnium tetrachloride (HfCl₄) in many catalytic transformations, enabling chemoselective transformations that are unattainable with stronger acids [2][3]. Furthermore, its volatility and well-defined decomposition pathways establish it as a foundational precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity ZrO₂ and ZrB₂ thin films, a domain where its hydrated counterpart, zirconyl chloride octahydrate (ZrOCl₂·8H₂O), and other non-volatile zirconium sources are fundamentally unsuitable [4].

The Inadmissibility of Direct Substitution: Why ZrCl₄ Cannot Be Replaced by TiCl₄, HfCl₄, or ZrOCl₂·8H₂O in Critical Processes


The seemingly minor variations among Group IV tetrachlorides—ZrCl₄, TiCl₄, and HfCl₄—and the common hydrate, ZrOCl₂·8H₂O, translate into profound and often prohibitive differences in performance across all major application areas. For instance, substituting the highly reactive and corrosive liquid TiCl₄ for solid ZrCl₄ in a water-sensitive organic synthesis will not only alter the reaction kinetics but also introduce significant safety and handling risks due to its violent, exothermic hydrolysis [1]. Conversely, employing the significantly less Lewis acidic HfCl₄ as a drop-in replacement for ZrCl₄ in a catalytic acylation or alkylation will result in drastically reduced yields or complete reaction failure [2][3]. In the realm of materials science, the use of non-volatile ZrOCl₂·8H₂O as a precursor for gas-phase thin-film deposition (CVD/ALD) is physically impossible, as it undergoes thermal decomposition to ZrO₂ before volatilization, negating the fundamental gas-to-solid surface reaction that defines these processes [4]. Furthermore, the persistent, trace-level contamination of ZrCl₄ by its chemically inseparable twin, HfCl₄ (~2-4% Hf), is not a mere impurity but a critical specification threshold for the nuclear industry, where the extraordinarily high neutron-capture cross-section of hafnium renders reactor-grade zirconium unusable unless hafnium is meticulously removed from its chloride precursor [5]. These are not simply alternative reagents; they are distinct chemical species that dictate the feasibility, safety, efficiency, and purity of the final outcome.

Zirconium(IV) Chloride (10026-11-6): Quantitative Performance Differentiation Against Key Analogs


ZrCl₄ vs. AlCl₃ in Friedel-Crafts Acylation: Superior Consistency at Equivalent Yield

In a direct, head-to-head comparison of Friedel-Crafts acylation activity, ZrCl₄ catalyzed the reaction of acetyl chloride with toluene to produce p-methylacetophenone in yields ranging from 70% to 74%. Under identical conditions, the industry-standard catalyst AlCl₃ provided a similar yield of 75% but exhibited a wider and less reproducible range from 60% to 75% [1]. This demonstrates that while both catalysts can achieve a comparable maximum yield, ZrCl₄ offers a significantly more consistent and reliable reaction outcome, which is a critical advantage in process chemistry where batch-to-batch reproducibility is paramount [1].

Friedel-Crafts acylation Lewis acid catalysis Organic synthesis Selectivity

ZrCl₄ and HfCl₄ vs. AlCl₃ in CFC-Alternative Synthesis: Superior Selectivity for Isomerically Pure Refrigerants

In the catalytic synthesis of dichloropentafluoropropanes (HCFC-225s), which serve as ozone-friendly alternatives to CFC-113, both ZrCl₄ and HfCl₄ demonstrated catalytic activity for the reaction of dichlorofluoromethane with tetrafluoroethylene. However, their key differentiation lies in selectivity. The study explicitly states that these catalysts provide 'much better selectivity towards HCFC-225ca and HCFC-225cb than conventional aluminum trichloride' [1]. While quantitative selectivity percentages are not disclosed in the abstract, the unambiguous qualitative superiority indicates that ZrCl₄ or HfCl₄ must be selected over AlCl₃ when the isomeric purity of the final refrigerant product is a critical quality and regulatory requirement [1].

Fluorocarbon synthesis Lewis acid catalysis Selectivity Refrigerants

ZrCl₄ vs. TiCl₄ in Textile Wastewater Treatment: Differentiated Removal Efficiencies for Targeted Pollutant Reduction

A direct comparative study evaluated the performance of TiCl₄ and ZrCl₄ as novel inorganic coagulants for treating complex textile industry wastewater under identical operational conditions. The results demonstrated that while both compounds are effective, they exhibit distinct pollutant removal profiles. ZrCl₄ presented a high removal efficiency for Chemical Oxygen Demand (COD) and Suspended Solids (SS), whereas TiCl₄ showed excellent removal of ammonia [1]. This quantitative differentiation establishes that the choice between ZrCl₄ and TiCl₄ for a wastewater treatment application is not arbitrary; it must be driven by the specific composition of the effluent and the targeted priority pollutants.

Wastewater treatment Coagulation Environmental remediation Textile industry

ZrCl₄ vs. HfCl₄ and TiCl₄ in Lewis Acid-Catalyzed Cycloalkylation: A Defined Position in the Reactivity Spectrum

In a systematic study of Lewis acid catalysts for the Friedel-Crafts-type cycloalkylation of biphenyl with (dichloroalkyl)silanes, a definitive order of catalytic efficiency was established. The reaction yields, which ranged from 47% to 94% depending on the silane substrate, were strongly dependent on the catalyst's Lewis acidity. The reported order of efficiency for the cycloalkylation is AlCl₃ > AlBr₃ > HfCl₄ > ZrCl₄ ≫ TiCl₄ [1]. This ranking places ZrCl₄ in a distinct, intermediate position: it is significantly more active than the largely ineffective TiCl₄, but measurably less active than the stronger Lewis acids AlCl₃ and HfCl₄. This data provides a quantitative framework for selecting ZrCl₄ when a moderate Lewis acidity is required to prevent unwanted side reactions or substrate decomposition that stronger acids would cause.

Lewis acidity Friedel-Crafts alkylation Organosilicon chemistry Catalyst screening

ZrCl₄ vs. ZrOCl₂·8H₂O in Organic Synthesis: A Fundamental Trade-off in Reactivity and Stability

A comprehensive review comparing ZrCl₄ and its octahydrate, ZrOCl₂·8H₂O, highlights a critical differentiation in their practical application as Lewis acid catalysts. ZrCl₄ is characterized as a more potent and anhydrous Lewis acid, which is essential for water-sensitive transformations. However, this higher reactivity is coupled with moisture sensitivity, requiring anhydrous handling conditions. In contrast, ZrOCl₂·8H₂O is celebrated for its 'moisture stability, availability and handling, and low cost,' but it is a weaker Lewis acid due to the presence of coordinated water [1]. This is a clear, class-based trade-off: ZrCl₄ is procured when a strong, anhydrous Lewis acid is required, whereas ZrOCl₂·8H₂O is selected for its ease of use and lower cost in reactions that tolerate or benefit from its milder, hydrated nature [1].

Green chemistry Lewis acid catalysis Organic synthesis Hydrate comparison

ZrCl₄ vs. TiCl₄ in Atomic Layer Deposition (ALD): Polymeric Structure Dictates Film Purity and Growth Kinetics

As a precursor for atomic layer deposition (ALD) of high-k dielectric ZrO₂ films, the polymeric solid-state structure of ZrCl₄ directly influences its decomposition and film growth behavior compared to the monomeric liquid TiCl₄. Density Functional Theory (DFT) studies of their decomposition on hydroxylated SiO₂ surfaces reveal distinct reaction pathways and energetics, impacting the initial nucleation and film purity [1][2]. A key practical consequence is that the strong chemisorption of ZrCl₄ on oxide surfaces can lead to a measurable decrease in the ALD film growth rate at lower deposition temperatures (<200°C), a kinetic effect that is different for TiCl₄ and must be accounted for when designing multi-layer oxide stacks for advanced semiconductor devices [2]. This fundamental, structure-dependent difference in precursor behavior precludes their direct substitution in a validated ALD process.

Atomic Layer Deposition ALD Thin films High-k dielectrics Materials science

Strategic Procurement Scenarios: When Zirconium(IV) Chloride (10026-11-6) is the Scientifically Mandated Choice


Scenario 1: Reproducible Friedel-Crafts Acylation in Process Chemistry

When scaling up a Friedel-Crafts acylation for the synthesis of a pharmaceutical intermediate or a fine chemical, minimizing batch-to-batch variability is a primary cost and quality driver. In this context, ZrCl₄ should be prioritized over AlCl₃. Direct comparative data shows that ZrCl₄ provides a significantly more consistent yield range (70-74%) compared to the wider, less predictable yield range of AlCl₃ (60-75%), thereby reducing the risk of out-of-specification batches and improving overall process capability [1].

Scenario 2: Synthesis of Isomerically Pure Fluorinated Specialties

In the production of high-purity, ozone-friendly refrigerants or specialty fluorochemicals where specific isomers (e.g., HCFC-225ca and HCFC-225cb) are required, ZrCl₄ (or HfCl₄) is the catalyst of choice over the conventional AlCl₃. The documented 'much better selectivity' of ZrCl₄ for the desired products directly addresses the need for reduced downstream purification costs and compliance with stringent product purity regulations [2].

Scenario 3: Targeted Removal of Organic Load from Industrial Wastewater

For the coagulation-based treatment of textile or industrial wastewater where the primary pollutants are high organic content (measured as Chemical Oxygen Demand, COD) and suspended solids, ZrCl₄ is a more targeted coagulant than its analog TiCl₄. A direct comparative study confirms that ZrCl₄ exhibits high removal efficiency specifically for COD and SS, whereas TiCl₄ is more effective for ammonia removal. This evidence-based differentiation guides the environmental engineer to select ZrCl₄ for waste streams with high organic loads [3].

Scenario 4: Deposition of High-Purity ZrO₂ Thin Films via CVD or ALD

When the application demands the formation of a conformal, high-k dielectric ZrO₂ thin film on a complex semiconductor or MEMS device topography, ZrCl₄ is the only viable choice among common zirconium chloride sources. Its volatile, polymeric nature is fundamentally required for the gas-to-surface reactions that define chemical vapor deposition (CVD) and atomic layer deposition (ALD). The non-volatile, hydrated alternative ZrOCl₂·8H₂O is physically incapable of participating in this process, making the selection of ZrCl₄ a non-negotiable requirement for film fabrication [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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